

Spectroscopic Analysis of Sebaconitrile: A Technical Guide

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Compound of Interest

Compound Name: Sebaconitrile

Cat. No.: B1670059

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **sebaconitrile**, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended to support research, development, and quality control activities involving this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **sebaconitrile**.

Infrared (IR) Spectroscopy Data

The infrared spectrum of **sebaconitrile** is characterized by a prominent absorption band indicative of the nitrile functional group.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2247	C≡N	Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum of **sebaconitrile** provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. Due to the molecule's symmetry, the

proton signals are relatively simple.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.35	Triplet	4H	-CH ₂ -CN
~1.65	Quintet	4H	-CH ₂ -CH ₂ -CN
~1.40	Multiplet	8H	-(CH ₂) ₄ -

Solvent: CDCl₃

The ¹³C NMR spectrum reveals the different carbon environments within the **sebaconitrile** molecule. The symmetry of the molecule results in a reduced number of unique carbon signals.

Chemical Shift (δ) ppm	Assignment
~119.5	-C \equiv N
~28.5	-(CH ₂) ₄ - (central)
~28.0	-(CH ₂) ₄ -
~25.0	-CH ₂ -CH ₂ -CN
~17.0	-CH ₂ -CN

Solvent: CDCl₃

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the IR and NMR spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **sebaconitrile** by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** A small amount of liquid **sebaconitrile** is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of **sebaconitrile** in a suitable solvent (e.g., chloroform) can be prepared and placed in a liquid sample cell.
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the KBr plates or the solvent is collected.
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample compartment. The infrared spectrum is recorded by passing a beam of infrared radiation through the sample. The detector measures the amount of radiation that passes through the sample at each wavenumber.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of **sebaconitrile**. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of **sebaconitrile** by analyzing the magnetic properties of its atomic nuclei.

Methodology:

- **Sample Preparation:**
 - For ¹H NMR, approximately 5-25 mg of **sebaconitrile** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
 - For ¹³C NMR, a more concentrated sample, typically 20-50 mg, is used due to the lower natural abundance of the ¹³C isotope.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference point (0 ppm) for the chemical shifts.

- **Instrument Setup:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The sample is placed in a thin glass NMR tube and inserted into the spectrometer's probe, which is situated within a powerful superconducting magnet.
- **Data Acquisition:**
 - The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
 - The magnetic field is "shimmed" to optimize its homogeneity, which results in sharper spectral lines.
 - A series of radiofrequency pulses are applied to the sample to excite the ^1H or ^{13}C nuclei.
 - The resulting free induction decay (FID) signal is detected and recorded.
- **Data Processing:** The FID signal is converted into a frequency-domain spectrum using a mathematical process called a Fourier transform. The resulting NMR spectrum is a plot of signal intensity versus chemical shift (in parts per million, ppm).

Mandatory Visualization

The following diagrams illustrate the logical workflows for acquiring IR and NMR spectroscopic data.



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Caption: Experimental workflow for Infrared (IR) Spectroscopy.



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Caption: Experimental workflow for Nuclear Magnetic Resonance (NMR) Spectroscopy.

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